molecular formula C14H10BrN3O3 B5304050 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one

3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one

Cat. No. B5304050
M. Wt: 348.15 g/mol
InChI Key: PBPQAHLLIRUYLD-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one, also known as BNPP, is a chemical compound that belongs to the class of chalcones. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In

Mechanism of Action

The exact mechanism of action of 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also inhibit the activity of certain enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It can also inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, it has been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one in lab experiments is its relatively low cost and ease of synthesis. It also has a high degree of stability, making it suitable for long-term storage. However, one of the limitations of using 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one. One potential area of research is the development of new drugs based on the chemical structure of 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one. It may also be possible to modify the structure of 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one to enhance its biological activity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one and its potential applications in various fields.
In conclusion, 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one is a chemical compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one and its applications in various fields.

Synthesis Methods

The synthesis of 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one involves the reaction of 2-bromo-4-nitroaniline with 4-pyridinecarbaldehyde in the presence of a base catalyst. This reaction results in the formation of the intermediate Schiff base, which is then reduced with sodium borohydride to yield the final product, 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one.

Scientific Research Applications

3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the development of new drugs and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c15-12-9-11(18(20)21)1-2-13(12)17-8-5-14(19)10-3-6-16-7-4-10/h1-9,17H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPQAHLLIRUYLD-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC=CC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)N/C=C\C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-bromo-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one

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